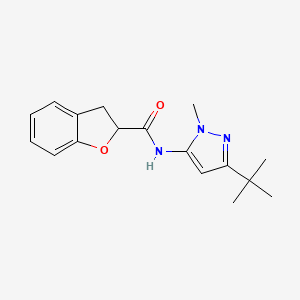![molecular formula C16H20N4O B7515953 (3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPT, and it is a derivative of piperidine and triazole. DMPT has been found to exhibit unique properties that make it useful in different research areas, including biochemistry, pharmacology, and environmental science.
Mécanisme D'action
The mechanism of action of DMPT is mainly attributed to its ability to activate the mTOR pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. DMPT activates this pathway by inhibiting the activity of the tuberous sclerosis complex 1/2 (TSC1/2) complex, which is a negative regulator of mTOR. By inhibiting TSC1/2, DMPT promotes the activation of mTOR, leading to increased cell growth and metabolism.
Biochemical and Physiological Effects:
DMPT has been found to exhibit various biochemical and physiological effects, including increased protein synthesis, enhanced glucose uptake, and improved lipid metabolism. These effects are mainly attributed to the activation of the mTOR pathway, which plays a crucial role in regulating these processes. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages and limitations when used in lab experiments. One advantage is its potent activation of the mTOR pathway, which makes it useful in studying cell growth and metabolism. DMPT also exhibits antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs. However, one limitation of DMPT is its potential toxicity, which may affect the validity of experimental results. Therefore, caution should be taken when using DMPT in lab experiments.
Orientations Futures
There are several future directions for the use of DMPT in scientific research. One direction is the development of new drugs that exhibit antifungal and antibacterial properties based on the structure of DMPT. Another direction is the investigation of the potential use of DMPT in the treatment of metabolic disorders such as diabetes and obesity. DMPT's potent activation of the mTOR pathway makes it a potential candidate for the development of new drugs for the treatment of these disorders. Additionally, the use of DMPT in environmental science for the removal of pollutants from water and soil is another promising direction for future research.
Méthodes De Synthèse
DMPT can be synthesized using different methods, including the reaction of piperidine with 4-(1,2,4-triazol-1-yl)benzaldehyde in the presence of a suitable catalyst. The reaction mixture is then subjected to purification and isolation to obtain pure DMPT. Other methods of synthesis include the use of other piperidine derivatives and triazole compounds.
Applications De Recherche Scientifique
DMPT has been extensively studied in scientific research due to its potential applications in various fields. In biochemistry, DMPT has been found to act as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which is essential for regulating cell growth and metabolism. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
Propriétés
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-7-13(2)9-19(8-12)16(21)14-3-5-15(6-4-14)20-11-17-10-18-20/h3-6,10-13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIUBINPLWFRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)








![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)
